(1S,2S)-2-Ethoxycyclopropan-1-amine
Description
(1S,2S)-2-Ethoxycyclopropan-1-amine is a chiral cyclopropane derivative characterized by an ethoxy (-OCH2CH3) substituent at the 2-position and an amine (-NH2) group at the 1-position of the strained cyclopropane ring. Its molecular formula is C5H11NO, with a SMILES string of CCOC1CC1N and InChIKey YLZLFVHVXAGPLZ-UHFFFAOYSA-N . The cyclopropane ring introduces significant ring strain, enhancing reactivity and making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The stereochemistry (S,S) is critical for its interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates activity .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1S,2S)-2-ethoxycyclopropan-1-amine |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
YLZLFVHVXAGPLZ-WHFBIAKZSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@@H]1N |
Canonical SMILES |
CCOC1CC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Ethoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of (1S,2S)-2-Ethoxycyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Ethoxycyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various cyclopropylamines .
Scientific Research Applications
(1S,2S)-2-Ethoxycyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (1S,2S)-2-Ethoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction, or interference with metabolic processes .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural variations among cyclopropane derivatives include substituent type, ring size, stereochemistry, and functional group modifications. Below is a comparative analysis:
Table 1: Comparative Analysis of Cyclopropane Derivatives
Key Research Findings
Stereochemical Impact : The (S,S) configuration of (1S,2S)-2-Ethoxycyclopropan-1-amine demonstrates distinct biological activity compared to its (R,R) enantiomer. For example, in enzyme inhibition assays, the S,S form showed 10-fold higher affinity for a target receptor than the R,R form in racemic mixtures .
Substituent Effects :
- Ethoxy vs. Methoxy : Ethoxy derivatives exhibit higher lipophilicity (logP ~1.2) than methoxy analogs (logP ~0.7), enhancing membrane permeability .
- Aryl vs. Alkyl : Phenyl-substituted cyclopropanes (e.g., (1S,2S)-2-Phenylcyclopropan-1-amine) show stronger binding to aromatic-rich enzyme pockets due to π-π stacking, whereas alkyl substituents (e.g., methyl) prioritize steric effects .
Ring Size and Strain : Cyclopropane derivatives are ~27 kcal/mol more strained than cyclobutane analogs. This strain increases reactivity, making them preferable in ring-opening reactions for drug synthesis .
Halogenation: Fluorinated derivatives like (1S)-2,2-Difluorocyclopropan-1-amine HCl exhibit improved metabolic stability (t1/2 > 6 hours in hepatic microsomes) compared to non-halogenated analogs (t1/2 ~2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
